molecular formula C24H17NO6 B11615484 5-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid

5-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid

Cat. No.: B11615484
M. Wt: 415.4 g/mol
InChI Key: SFTVDGWACDQODK-UHFFFAOYSA-N
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Description

5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a unique combination of an indene core and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dioxo-2,3-dihydro-1H-indene with a suitable pyrrole derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the desired product quality .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other derivatives of 1,3-dioxo-2,3-dihydro-1H-indene and pyrrole. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of 5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H17NO6

Molecular Weight

415.4 g/mol

IUPAC Name

5-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C24H17NO6/c1-12-7-14(11-20-21(26)18-5-3-4-6-19(18)22(20)27)13(2)25(12)17-9-15(23(28)29)8-16(10-17)24(30)31/h3-11H,1-2H3,(H,28,29)(H,30,31)

InChI Key

SFTVDGWACDQODK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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